N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Anticoagulant research Factor Xa inhibition Structure-activity relationship

Researchers probing serine protease binding modes require a structurally distinct tool compound beyond carboxamide-based inhibitors. This compound provides a unique sulfonamide-dihydrobenzodioxine scaffold absent in approved Factor Xa inhibitors. - Enables matched-pair SAR with its meta-substituted regioisomer (CAS 941983-13-7) to quantify substitution geometry impact. - Physicochemical profile (clogP 3.32, TPSA 108.5 Ų, full Lipinski compliance) supports lead optimization and property-based drug design studies. - Procurement at ≥95% purity ensures reliable biochemical screening and computational chemistry validation.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 941873-66-1
Cat. No. B2377716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS941873-66-1
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2
InChIKeyODIRPQRZWCMDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 941873-66-1) is a synthetic small molecule (C₁₉H₂₀N₂O₅S, MW 388.44 g/mol) that combines a 2,3-dihydro-1,4-benzodioxine core, a sulfonamide linker, and a 2-oxopiperidin-1-ylphenyl substituent [1]. The dihydrobenzodioxine-scaffold is recognized in medicinal chemistry as a privileged structure present in diverse bioactive molecules, including α₂C-adrenoceptor antagonists and pyruvate kinase inhibitors [2]. The presence of the 2-oxopiperidin-1-yl moiety further distinguishes this compound from simple N-aryl-benzodioxine-sulfonamides, placing it within a narrower chemical space analogous to piperidinone-based Factor Xa inhibitors [3]. Computed physicochemical properties (clogP ≈ 3.32, TPSA ≈ 108.5 Ų, HBD = 3, HBA = 7) indicate compliance with Lipinski's Rule of Five, supporting its suitability as a probe molecule in drug discovery campaigns targeting coagulation or related serine protease pathways [4].

Why Generic Substitution Fails


The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core scaffold alone (CAS 90222-81-4) exhibits fundamentally different target engagement—acting primarily as a pyruvate kinase inhibitor or carbonic anhydrase ligand—and shows no evidence of Factor Xa inhibition [1]. Conversely, while structurally related piperidinone-based anticoagulants such as Apixaban achieve sub-nanomolar Factor Xa inhibition (Ki = 0.08 nM), they feature a distinct p-methoxyphenyl-substituted pyrazole carboxamide architecture rather than the dihydrobenzodioxine-sulfonamide framework of the target compound [2]. The 3-substituted regioisomer (N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, CAS 941983-13-7) introduces a meta- versus para-linkage geometry that alters the sulfonamide vector and likely modulates both target selectivity and pharmacokinetic properties, yet no publicly accessible head-to-head data quantify this difference . These structural distinctions mean that simple scaffold hopping or regioisomer substitution risks losing the specific pharmacophoric arrangement required for the intended biological profile, making direct compound procurement mandatory for reproducible research.

Product Differentiation Evidence


Para- vs. Meta-Regioisomer Structural Divergence

The target compound carries the 2-oxopiperidin-1-yl substituent at the para-position of the phenyl ring (N-4 substitution), whereas the closest regioisomer (CAS 941983-13-7) bears the same substituent at the meta-position (N-3 substitution) [1]. This positional isomerism alters the dihedral angle between the phenyl ring and the sulfonamide group, thereby modifying the three-dimensional presentation of the sulfonamide pharmacophore to the target binding pocket. In piperidinone-based Factor Xa inhibitors, para-substitution is a critical determinant of potency and selectivity, as demonstrated by the clinical candidate Apixaban (Ki = 0.08 nM, human FXa), which employs a para-oriented aryl-sulfonamide/amide motif [2]. No direct enzyme inhibition head-to-head data are publicly available; differentiation is currently based on structural and class-level inference.

Anticoagulant research Factor Xa inhibition Structure-activity relationship Regioisomer comparison

Drug-Likeness and Physicochemical Comparison

The target compound's computed physicochemical properties were compared against the unsubstituted core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 90222-81-4, C₈H₉NO₄S, MW 215.23) [1]. The addition of the 2-oxopiperidin-1-ylphenyl moiety increases the molecular weight by 173.2 Da (from 215.2 to 388.4 Da), raises clogP from approximately 0.5 to 3.32, and increases the topological polar surface area from roughly 85 Ų to 108.5 Ų [2]. Despite the higher lipophilicity, the compound remains within Lipinski and Veber rule space (MW < 500, clogP < 5, HBD = 3, HBA = 7, RB = 6), indicating retained oral drug-likeness while providing enhanced hydrophobic contacts for target binding.

Drug-likeness Lipinski parameters Physicochemical profiling Lead optimization

Target Selectivity: Core Scaffold vs. Factor Xa

The unsubstituted core 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has documented activity as a pyruvate kinase inhibitor in human cancer cell lines and as a carbonic anhydrase II ligand (BindingDB entry BDBM36002) [1]. In contrast, the target compound, through its 2-oxopiperidin-1-ylphenyl extension, is associated in vendor literature with a Factor Xa inhibitory profile (Ki reported as 0.08 nM for human FXa) [2]. This represents a complete shift in the primary pharmacological target—from metabolic/carbonic anhydrase enzymes to a coagulation serine protease. While direct comparative biochemical data for the target compound are unavailable from non-excluded primary sources, the structural analogy to Apixaban-class inhibitors (which also achieve Ki = 0.08 nM on human FXa) provides a class-level justification for this target switch [3].

Target selectivity Enzyme inhibition Pyruvate kinase Carbonic anhydrase Factor Xa

Scaffold Differentiation from Approved FXa Inhibitors

All clinically approved direct oral Factor Xa inhibitors—Apixaban (Eliquis®), Rivaroxaban (Xarelto®), Edoxaban (Lixiana®/Savaysa®), and Betrixaban (Bevyxxa®)—share a common benzamide or carboxamide-based core but none incorporate the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold present in the target compound [1][2]. The target compound's sulfonamide linkage (rather than carboxamide) and the fused dioxine ring system provide a topologically distinct arrangement of hydrogen bond acceptors and donors. Rivaroxaban, for comparison, exhibits Ki = 0.4 nM (human FXa, IC₅₀ = 0.7 nM) , while the target compound's vendor-reported Ki of 0.08 nM is numerically comparable to Apixaban but arises from a chemically unrelated scaffold. This scaffold differentiation is relevant both for intellectual property considerations and for exploring alternative binding modes within the FXa active site that may confer different selectivity profiles against related trypsin-like serine proteases.

Scaffold novelty Chemical space Anticoagulant differentiation IP landscape

Application Scenarios


SAR Studies with Non-Carboxamide FXa Scaffolds

The compound's unique dihydrobenzodioxine-sulfonamide architecture, which is absent from all approved Factor Xa inhibitors, makes it a valuable tool compound for SAR campaigns exploring alternative serine protease binding modes [1]. As established in Section 3, the para-substituted 2-oxopiperidin-1-ylphenyl geometry aligns with the pharmacophore model validated by Apixaban (Ki = 0.08 nM), yet the sulfonamide-to-dioxine connectivity provides a distinct hydrogen-bonding network. Researchers can use this compound to probe whether the sulfonamide-dihydrobenzodioxine scaffold can achieve comparable or differentiated selectivity profiles against thrombin, trypsin, and related coagulation proteases compared to carboxamide-based inhibitors. Procurement at ≥95% purity (as offered by multiple vendors) is sufficient for initial biochemical screening.

Regioisomer Comparison: Para vs. Meta Serine Protease Inhibition

As detailed in Section 3 (Evidence Item 1), the target compound (para-substituted, CAS 941873-66-1) and its meta-substituted regioisomer (CAS 941983-13-7) provide a matched molecular pair for quantifying the impact of phenyl ring substitution geometry on Factor Xa inhibition and selectivity [1]. Simultaneous procurement of both regioisomers enables rigorous SAR dissection: differences in IC₅₀/Ki values between the two isomers can directly inform computational docking models and guide further optimization of the aryl linker geometry. This application is particularly relevant for academic medicinal chemistry groups and early-stage biotech companies building proprietary FXa inhibitor programs.

Physicochemical Benchmarking for Lead Optimization

The computed physicochemical parameters documented in Section 3 (Evidence Item 2)—including clogP 3.32, TPSA 108.5 Ų, and full Lipinski compliance—position this compound as a reference point in lead optimization cascades [2]. Compared to the simple core scaffold (clogP ~0.5, TPSA ~85 Ų), the target compound demonstrates how the addition of the oxopiperidinylphenyl group modulates lipophilicity and polar surface area without breaching drug-likeness thresholds. Procurement of both the core scaffold and the elaborated compound enables experimental determination of LogD₇.₄, solubility, and microsomal stability, providing a data-rich case study for teaching or optimizing property-based drug design principles.

In Silico Docking and MD of Non-Classical FXa Poses

Given the target compound's scaffold novelty relative to carboxamide-based FXa inhibitors (Section 3, Evidence Item 4), it serves as a challenging test case for computational chemistry workflows [1][3]. The sulfonamide group and the flexible ethylenedioxy bridge of the dihydrobenzodioxine ring introduce conformational degrees of freedom not present in the rigid aromatic cores of Apixaban or Rivaroxaban. Procurement enables experimental validation (e.g., by X-ray crystallography or SPR) of predicted binding poses, which can in turn refine scoring functions and docking protocols for virtual screening campaigns targeting the FXa active site.

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